Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2017-12-01 , DOI:
10.1039/C7ME00107J
Reaction predictor is an application for predicting chemical reactions and reaction pathways. It uses deep learning to predict and rank elementary reactions by first identifying electron sources and sinks, pairing those sources and sinks to propose elementary reactions, and finally ranking the reactions by favorability. Global reactions can be identified by chaining together these elementary reaction predictions. We carefully curated a data set consisting of over 11 000 elementary reactions, covering a broad range of advanced organic chemistry. Using this data for training, we demonstrate an 80% top-5 recovery rate on a separate, challenging benchmark set of reactions drawn from modern organic chemistry literature. A fundamental problem of synthetic chemistry is the identification of unknown products observed via mass spectrometry. Reaction predictor includes a pathway search feature that can help identify such products through multi-target mass search. Finally, we discuss an alternative approach to predicting electron sources and sinks using recurrent neural networks, specifically long short-term memory (LSTM) architectures, operating directly on SMILES strings. This approach has shown promising preliminary results.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2021-11-03 , DOI:
10.1039/D1ME00113B
The aim of the current research article is to present the supramolecular features in the crystal structure of seven novel coumarin derivatives, their structural modification due to the addition of various functional groups and the results of spectroscopic investigations as well as theoretical calculations. The compounds were characterized by NMR, FTIR, UV-vis, mass spectroscopy, and single crystal X-ray diffraction studies. The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71(2)° between the pyran and fused benzene rings and 9.40(9)° between the benzopyran and terminal benzene rings. Various supramolecular architectures formed due to the intermolecular interactions significantly contribute to the crystal packing of the molecules. The intermolecular interactions and their contributions were quantified using 2D fingerprint plots. The structural aspects of the compounds were examined based on their optimized geometry, intramolecular hydrogen bonding and chemical reactivity using density functional theory. Theoretical FTIR calculations were performed using VEDA4 software and the TD-DFT method was used to study the electronic transitions of the compounds. The theoretical FTIR and UV data were compared with the experimental data. Natural bond orbital (NBO) analysis revealed the presence and the importance of non-covalent and hyperconjugative interactions for the stability of the molecules in their solid state. The charge distribution and nucleophilic and electrophilic regions of the molecules were identified by molecular electrostatic potential (MEP) mapping. A quantum theory of atoms in molecules (QTAIM) study was carried out to investigate the nature and strength of the hydrogen bonding interactions.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2019-12-20 , DOI:
10.1039/C9ME00148D
Naturally occurring nanocomposites like nacre owe their exceptional mechanical properties to high loadings of platelets that are bridged by small volume fractions of polymers. Polymer infiltration into dense assemblies of nanoparticles provides a powerful and potentially scalable approach to manufacture bio-inspired nanocomposites that mimic nacre's architecture. Solvent-driven infiltration of polymers (SIP) into nanoparticle packings formed on top of glassy polymer films is induced via capillary condensation of a solvent in the interstitial voids between nanoparticles (NP), followed by plasticization and transport of polymers into the liquid-filled pores, leading to the formation of the nanocomposite structure. To understand the effect of polymer–nanoparticle interactions on the dynamics of polymer infiltration in SIP, we perform molecular dynamics simulations. The mechanism of polymer infiltration and the influence of interactions between polymer and NPs on the dynamics of the process are investigated. Depending on the strength of interaction, polymer infiltration either follows (a) dissolution-dominated infiltration where plasticized polymer chains remain solvated in the pores and rapidly diffuse into the packing or (b) adhesion-dominated transport where the chains adsorb onto the nanoparticle surface and move slowly through the nanoparticle film as a well-defined front. A non-monotonic trend emerges as the adhesion strength is increased; the infiltration of chains becomes faster with the co-operative effect of adhesion and dissolution as adhesion increases but eventually slows down when the polymer–nanoparticle adhesion dominates.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2020-06-22 , DOI:
10.1039/D0ME00021C
Zeolitic imidazolate frameworks (ZIFs), a subfamily of metal–organic frameworks (MOFs), are considered as candidates for the development of energy-efficient and high-performing gas separation processes based on nanoporous materials. A recently reported class of hybrid materials, which consist of ionic liquid (IL) pairs encapsulated in the cages of ZIFs (namely IL@ZIFs), has revealed exceptional CO2 selectivity. Herein, we investigate the effect of the metal center type of the framework on the performance of IL@ZIFs, exclusively using computational methods. We use the highly studied ZIF-8 and prepare metal variants, by replacing the original metal Zn2+ with Co2+, Be2+ and Cd2+. For each ZIF-8 metal analogue, we prepare IL@ZIFs of varying IL composition, by introducing methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim+][Tf2N−]) in the ZIF cages. With the use of Monte Carlo simulations, we evaluate the selectivity of both the pristine ZIF-8 metal analogues and the IL@ZIF-8 metal analogues for CO2/CH4 and CO2/N2 mixtures. Our results show that metal variation affects the ZIF performance. Moreover, the IL composition affects the performance; for each IL@ZIF-8 case, there is an optimum IL composition that ensures maximum selectivity for the two mixtures. In an effort to facilitate the evaluation of the IL composition-related performance, we use the available pore volume (APV) parameter. Our analysis reveals that there is a common APV value among all IL@ZIF-8 analogues that dictates the optimum separation performance for both CO2/CH4 and CO2/N2 mixtures. This finding can help towards a better understanding of the design and preparation of these materials.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2019-09-27 , DOI:
10.1039/C9ME00076C
Octa-acid (OA) and tetra-endo-methyl octa-acid (TEMOA) are deep cavity cavitands that readily form multimeric complexes with hydrophobic guests, like n-alkanes, in aqueous solution. Experimentally, OA displays a monotonic progression from monomeric to dimeric complexes with n-alkanes of increasing length, while TEMOA exhibits a non-monotonic progression from monomeric, to dimeric, to monomeric, to dimeric complexes over the same range of guest sizes. Previously we have conducted simulations demonstrating this curious behavior arises from the methyl units ringing TEMOA's portal to its hydrophobic pocket barring the possibility for two alkane chains to simultaneously bridge between two hosts in a dimer. Here we expand our prior simulation study to consider the partially methylated hosts mono-endo-methyl octa-acid, 1,3-di-endo-methyl octa-acid, and tri-endo-methyl octa-acid to examine the emergence of non-monotonic assembly behavior. Our simulations demonstrate a systematic progression of non-monotonic assembly with increasing portal methylation. This behavior is traced to the progressive destabilization of 2 : 2 complexes (two hosts assembled with two guests) rather than stabilizing other potential host/guest complexes that could be formed.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2018-10-30 , DOI:
10.1039/C8ME00030A
We present a systematic computational study which provides a plausible route to control the rotation of organic linkers in isoreticular metal–organic frameworks (IRMOF) by using an external electric field in order to manipulate the diffusion of molecules in nanopores. We achieve this by halogenating the organic linkers of IRMOF-1 and IRMOF-7 to create permanent dipole moments on the linkers, hence making them responsive to changes in the strength and direction of an electric field. More importantly we show that by varying the ligand size and the halogen type, number and substitution positions, the strength of the electric field required to control the rotation of linkers can be reduced significantly. Cl substitution is most effective in making the organic linkers electric field responsive since a greater dipole moment is created compared to those obtained by F or Br substitution. Cl substitution of a larger organic linker, i.e. 1,4-naphthalenedicarboxylate (IRMOF-7) rather than 1,4-benzenedicarboxylate (IRMOF-1), results in a greater dipole moment and reduces the electric field strength required for the rotation of the ligand. Furthermore, double Cl substitution and the optimization of the Cl substitution positions enable controlled rotation of the IRMOF-7 linkers with an electric field strength as low as 0.5 V nm−1. Finally, using the electric field induced rotation of organic linkers we show that it is possible to enhance the diffusion of methane molecules in a chosen direction while limiting their mobility in other directions. Our study hints at the potential of using MOFs for flow control in nanofluidic systems.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2021-10-19 , DOI:
10.1039/D1ME00130B
The electrochemical method is the most effective, facile, and economical approach for the detection of small molecules. The present article deals with the design and engineering of polymer–graphene-based thin films through an in situ facile synthesis technique for the development of high performance electrochemical sensors. We report a facile technique for preparing polyaniline (PANI) and polyaniline/graphene (PANI/G) nanocomposite thin films and their application as enzyme-free electrochemical sensors for hydrogen peroxide (H2O2). PANI and PANI/G films were deposited on a dopamine modified ITO substrate via spin coating and in situ deposition techniques. The in situ fabricated films, which exhibited better electrical properties and stability as compared to the spin coated films, were studied in detail. These thin films were characterized using UV-visible spectroscopy, FT-IR spectroscopy, Raman spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM) to study their optical, chemical, and surface textural properties. Results show a homogeneous distribution of the constituting materials. From the AFM results, it was found out that the PANI/G film showed increased surface roughness (∼20 nm) as compared to the PANI film (∼15 nm). The electrochemical properties of the films were determined using the van der Pauw method and cyclic voltammetry technique. The conductivity of the PANI and PANI/G films was estimated to be 5.38 × 103 and 6.84 × 103 S cm−1, respectively. Finally, the electrochemical sensing performances of the PANI and PANI/G films were investigated towards H2O2 reduction in a wide potential range of −0.6 to 0.6 V in 0.1 M PBS solution of pH 7.0. This work demonstrates the application of thin-film technology for the development of nanodevice sensors.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2017-05-25 , DOI:
10.1039/C7ME00009J
Insect cuticles display complex and often hierarchical surface topographies that control, define, and determine the properties of these surfaces. The structural hierarchy that is displayed by insect cuticles extends from the micron scale to the nanoscale and often results in multimodal functionality, simultaneously generating mechanical properties such as self-cleaning and antimicrobial activity and optical properties such as structural color or anti-reflection. The native nanostructured surfaces (NSS) that are found on insect cuticles are the product of cellular mechanisms and composed of protein, chitin, and lipids. These cellular processes generate surfaces with high uniformity and reproducibility, but on a minute scale such as the surface of wings or eyes. We show that by modification of the nanosphere lithographic technique through the use of different substrates, alteration to the etching conditions, and reiteration of the nanosphere lithographic process itself, we can fabricate biomimetic surfaces that mimic the nanoscale hierarchies found on native insect cuticles and generate new and novel hierarchical NSS. Synthetic NSS display tunable wettability and interesting spectral properties, which demonstrates that the generation of biomimetic synthetic nanostructured surfaces via NSL holds great promise for many applications including solar energy, optics, and antimicrobial surfaces.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2018-09-03 , DOI:
10.1039/C8ME00041G
Dense chromophore systems have been proposed as an alternative approach to creating solid-state triplet–triplet annihilation upconversion (TTA-UC) materials. In order to extend this system to polymer-based TTA-UC materials, a new method for the in situ preparation of dense chromophore systems in poly(vinyl alcohol) (PVA) was developed using a mechanical stretching technique. The chromophores used in this study were newly synthesised to dissolve homogeneously in a PVA aqueous solution. These chromophores exhibited a blue upconverted emission in MeOH solution upon excitation with a 532 nm green laser. Remarkably, a clear upconversion emission was observed from the chromophore-blended PVA films even under ambient conditions after the stretching process. In addition, a correlation between the elongation length of the films and the ratio of UC emission/phosphorescence was clearly observed. The stretching process made the chromophores more condensed in the oriented and cross-linked polymer chains, thereby creating favourable conditions for triplet–triplet annihilation.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2019-07-02 , DOI:
10.1039/C9ME00060G
Double-chain redox-active surfactants based on hybrid polyoxometalates show solvent-dependent assembly into nanoscale micellar architectures. These organic–inorganic hybrid amphiphiles, of the general formula K6[P2W17O61(POC6H4O(CnH2n+1))2], were prepared with varying aliphatic chain lengths (n = 10, 12, 14, 16, 18 and 20) and display different multi-electron redox behaviours in their molecular and supramolecular forms. Furthermore, modification of the length of the hydrophobic tail is an effective strategy for controlling the stability and electronic properties of the supramolecular nanostructures.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.70 | 0 | Science Citation Index Expanded | Not |
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